(S)-3-Aminohex-5-enoic acid hydrochloride

Description

BenchChem offers high-quality (S)-3-Aminohex-5-enoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Aminohex-5-enoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

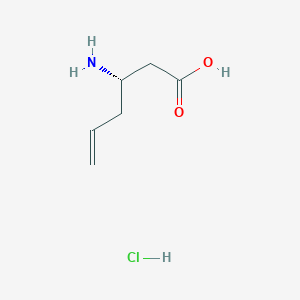

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375863 | |

| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-02-0 | |

| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Aminohex-5-enoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of (S)-3-Aminohex-5-enoic acid hydrochloride, a compound of interest for its potential pharmacological activities. This document outlines its chemical and physical properties, proposes a mechanism of action based on its structural similarity to known therapeutic agents, and provides detailed experimental protocols for its characterization.

Core Properties and Data

(S)-3-Aminohex-5-enoic acid hydrochloride is a chiral amino acid derivative. While specific experimental data for some of its physical properties are not widely published, the available information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3] |

| Molecular Weight | 165.62 g/mol | [3][4] |

| CAS Number | 270263-02-0, 332064-77-4 | [1][3][4][5][6][7] |

| IUPAC Name | (3S)-3-aminohex-5-enoic acid;hydrochloride | [8] |

| Canonical SMILES | C=CC--INVALID-LINK--CC(=O)O.Cl | [8] |

| Physical Form | White to off-white powder | [2] |

| Purity | ≥95% (commercially available) | [3] |

| Melting Point | Not available in cited literature. | |

| Solubility | Not available in cited literature. | |

| pKa | Not available in cited literature. |

Proposed Mechanism of Action: GABA Transaminase Inhibition

Based on its structural analogy to vigabatrin, a known anticonvulsant drug, (S)-3-Aminohex-5-enoic acid hydrochloride is proposed to act as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[9][10][11] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA in the central nervous system.[9][10]

The proposed mechanism involves the following steps:

-

(S)-3-Aminohex-5-enoic acid hydrochloride enters GABAergic synapses.

-

It acts as a "suicide" substrate for the GABA-T enzyme. [11]

-

An irreversible covalent bond is formed between the compound and the enzyme, leading to its inactivation. [11][12]

-

The degradation of GABA is consequently blocked. [9]

-

This leads to an accumulation of GABA in the presynaptic neuron and an increase in its concentration in the synaptic cleft. [9][10][12]

-

Elevated GABA levels enhance inhibitory neurotransmission by acting on postsynaptic GABA receptors (GABA-A and GABA-B). [11]

-

The increased inhibitory tone helps to suppress excessive neuronal excitation, which is beneficial in conditions like epilepsy. [9][10]

This sustained elevation of GABA levels is a key therapeutic effect, as it can produce a prolonged anticonvulsant effect.[10]

Signaling Pathway Diagram

Caption: Proposed mechanism of action of (S)-3-Aminohex-5-enoic acid hydrochloride.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of (S)-3-Aminohex-5-enoic acid hydrochloride.[13][14][15][16][17]

1. Materials:

-

(S)-3-Aminohex-5-enoic acid hydrochloride powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M Hydrochloric acid (HCl), pH 1.2

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

2. Procedure:

-

Prepare solutions of purified water, PBS (pH 7.4), and 0.1 M HCl.

-

Add an excess amount of (S)-3-Aminohex-5-enoic acid hydrochloride to a series of vials, each containing a known volume of one of the prepared solvents. Ensure undissolved solid is visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.

-

Express the solubility in mg/mL or µg/mL.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) of the carboxylic acid and amino groups of (S)-3-Aminohex-5-enoic acid hydrochloride.[18][19][20]

1. Materials:

-

(S)-3-Aminohex-5-enoic acid hydrochloride

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Purified, CO₂-free water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

2. Procedure:

-

Accurately weigh a sample of (S)-3-Aminohex-5-enoic acid hydrochloride and dissolve it in a known volume of CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 11-12.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) for the carboxylic acid group will be in the acidic range, and the second pKa (pKa₂) for the amino group will be in the basic range. The equivalence points are identified as the points of steepest inflection on the curve.

Experimental Workflow: pKa Determination by Titration

Caption: Workflow for determining pKa values by potentiometric titration.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling powdered chemicals should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[21]

Disclaimer: This document is intended for informational purposes for research and development professionals. The proposed mechanism of action is based on structural analogy and requires experimental confirmation. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. H-beta-HoGly(Allyl)-OH.HCl, CasNo.270263-02-0 Watson International Ltd United Kingdom [watson.lookchem.com]

- 3. (S)-3-aminohex-5-enoic acid hydrochloride | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 332064-77-4|(S)-3-Aminohex-5-enoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. chempep.com [chempep.com]

- 7. (3S)-3-aminohex-5-enoic acid hydrochloride | 332064-77-4 [sigmaaldrich.cn]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 10. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (S)-3-Aminohex-5-enoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of (S)-3-Aminohex-5-enoic acid hydrochloride. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration of novel GABAergic compounds.

Chemical Structure and Properties

(S)-3-Aminohex-5-enoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid. The presence of a terminal vinyl group and a stereocenter at the C3 position makes it an interesting candidate for further chemical modifications and pharmacological studies.

Chemical Structure:

The structure of (S)-3-Aminohex-5-enoic acid hydrochloride consists of a six-carbon chain with a carboxylic acid at one end (C1) and a terminal double bond between C5 and C6. An amino group is attached to the chiral center at the C3 position, with the (S) stereochemical configuration. The compound is supplied as a hydrochloride salt, where the amino group is protonated.

A 2D representation of the chemical structure is provided below:

Technical Data Sheet: (S)-3-Aminohex-5-enoic acid hydrochloride

For Research, Scientific, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound (S)-3-Aminohex-5-enoic acid hydrochloride, a versatile small molecule scaffold used in laboratory research.

Molecular Identity and Properties

(S)-3-Aminohex-5-enoic acid hydrochloride is the hydrochloride salt form of (S)-3-Aminohex-5-enoic acid. The inclusion of hydrochloric acid is crucial for calculating the final molecular weight.

-

Chemical Name: (S)-3-Aminohex-5-enoic acid hydrochloride

-

Molecular Weight: 165.62 g/mol [1]

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in its molecular formula. The calculation is based on the atomic masses of Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).

The table below provides a comprehensive breakdown of the elemental composition and contribution to the total molecular weight.

| Element | Symbol | Atomic Mass ( g/mol ) | Atom Count | Total Mass Contribution ( g/mol ) |

| Carbon | C | 12.011 | 6 | 72.066 |

| Hydrogen | H | 1.008 | 12 | 12.096 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 22 | 165.62 g/mol |

Visualization of Molecular Weight Composition

The following diagram illustrates the relationship between the elemental components and the final calculated molecular weight of the compound.

Caption: Elemental contribution to the total molecular weight.

Experimental Protocols

The molecular weight presented is a calculated value based on standard atomic weights. For experimental verification, standard analytical techniques would be employed.

Protocol for Mass Spectrometry (Conceptual Workflow):

While detailed experimental parameters would need optimization, the general workflow for confirming the molecular mass via mass spectrometry is as follows.

Caption: Conceptual workflow for molecular weight verification.

This guide provides the fundamental data regarding the molecular weight of (S)-3-Aminohex-5-enoic acid hydrochloride. For procurement or safety information, please refer to a chemical supplier's material safety data sheet (MSDS).

References

Technical Guide: (S)-3-Aminohex-5-enoic Acid Hydrochloride

CAS Number: 270263-02-0

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of (S)-3-Aminohex-5-enoic acid hydrochloride based on available chemical data and the scientific context of related unsaturated gamma-aminobutyric acid (GABA) analogs. As of the compilation of this guide, specific research literature detailing the experimental use, biological activity, and definitive signaling pathways of this compound is limited. Therefore, certain sections, particularly those pertaining to experimental protocols and biological pathways, are presented as illustrative examples based on the study of similar molecules.

Core Compound Identification and Properties

(S)-3-Aminohex-5-enoic acid hydrochloride is a chiral unsaturated amino acid. Its structure suggests it may act as a GABA analog, a class of compounds known for their potential to modulate neurotransmission.

Chemical Structure and Properties

| Property | Value | Reference |

| CAS Number | 270263-02-0 | [1] |

| Molecular Formula | C6H12ClNO2 | [2] |

| Molecular Weight | 165.62 g/mol | [3] |

| IUPAC Name | (3S)-3-aminohex-5-enoic acid;hydrochloride | [2] |

| Canonical SMILES | C=CC--INVALID-LINK--CC(=O)O.Cl | [2] |

| InChI Key | JFPGGODHJJCONI-JEDNCBNOSA-N | [2] |

| Purity | Typically ≥95% | [3] |

Hypothetical Biological Activity and Signaling Pathways

Based on its structural similarity to GABA and other unsaturated amino acid-based neurotransmitter analogs, (S)-3-Aminohex-5-enoic acid hydrochloride is hypothesized to interact with GABA receptors (GABA-A, GABA-B) or other components of the GABAergic system. Unsaturated analogs of GABA are known to exhibit a range of activities, including acting as agonists or antagonists at these receptors.[4][5] The specific activity of this compound would require experimental validation.

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be initiated by a GABA analog binding to a G-protein coupled receptor, such as the GABA-B receptor.

Caption: Hypothetical GABA-B receptor signaling pathway.

Illustrative Experimental Protocols

The following sections outline generalized experimental workflows that would be typically employed to characterize a novel compound like (S)-3-Aminohex-5-enoic acid hydrochloride.

Synthesis of Unsaturated Amino Acids

The synthesis of α,β-unsaturated amino acids can be challenging. A general approach may involve the amination of a corresponding α-bromo carboxylic acid or through an amidomalonate synthesis. Reductive amination of an α-keto acid is another common method.

Characterization of Receptor Binding and Function

To determine the biological target and mechanism of action, a series of in vitro assays would be necessary.

This assay would be used to determine if (S)-3-Aminohex-5-enoic acid hydrochloride binds to specific GABA receptor subtypes and to quantify its binding affinity (Ki).

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the specific GABA receptor subtype of interest.

-

Assay Buffer: Prepare a suitable binding buffer.

-

Competition Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor (e.g., [3H]GABA) and varying concentrations of (S)-3-Aminohex-5-enoic acid hydrochloride.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

This technique would be used to assess the functional activity of the compound on ion channels, such as the GABA-A receptor, which is a ligand-gated chloride channel.

Protocol Outline:

-

Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the GABA-A receptor.

-

Recording: After allowing for receptor expression, place an oocyte in a recording chamber and impale it with two electrodes.

-

Drug Application: Perfuse the oocyte with a solution containing a known concentration of GABA to elicit a baseline current. Subsequently, co-apply GABA with varying concentrations of (S)-3-Aminohex-5-enoic acid hydrochloride to determine its effect (potentiation or inhibition) on the GABA-induced current.

-

Data Analysis: Analyze the changes in current to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial characterization of a novel bioactive compound.

Caption: A generalized workflow for compound characterization.

Conclusion and Future Directions

(S)-3-Aminohex-5-enoic acid hydrochloride represents an interesting chemical entity within the class of unsaturated GABA analogs. While its specific biological functions remain to be elucidated, its structure warrants investigation into its potential as a modulator of the GABAergic system. The experimental approaches outlined in this guide provide a framework for future research to uncover its pharmacological profile and potential therapeutic applications. Further studies are essential to determine its precise molecular targets, mechanism of action, and in vivo efficacy and safety.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (S)-3-aminohex-5-enoic acid hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-Aminohex-5-enoic Acid: A Technical Whitepaper on Its Putative Role and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminohex-5-enoic acid, a chiral non-proteinogenic β-amino acid, represents a molecule of interest within the broader class of γ-aminobutyric acid (GABA) analogues. While specific research on the (S)-enantiomer is not extensively available in public literature, its structural similarity to known neuromodulatory compounds suggests potential biological activity. This technical guide consolidates the available information on the racemic 3-aminohex-5-enoic acid and its known (R)-enantiomer, D-β-Homoallylglycine, to infer the potential discovery pathway, synthetic strategies, and biological relevance of the (S)-enantiomer. This document also presents a representative synthetic protocol and discusses potential mechanisms of action, particularly in the context of GABA aminotransferase (GABA-AT) inhibition.

Introduction and Discovery

The discovery and history of (S)-3-Aminohex-5-enoic acid are not well-documented in scientific literature. Its existence is primarily inferred from the chemical space surrounding neurologically active amino acids. The related racemic compound, 3-aminohex-5-enoic acid, is cataloged in chemical databases, and the (R)-enantiomer is commercially available under the name D-β-Homoallylglycine.[1][] The scientific interest in such molecules often stems from the success of structurally similar compounds, such as Vigabatrin ((S)-4-aminohex-5-enoic acid), an irreversible inhibitor of GABA-AT used as an anticonvulsant.[3] It is plausible that (S)-3-Aminohex-5-enoic acid has been synthesized in the context of broader research programs exploring structure-activity relationships of GABA analogues, even if these findings have not been published.

The general discovery pathway for such chiral amino acids typically involves either the synthesis and separation of a racemic mixture or an asymmetric synthesis to produce a single enantiomer. The biological evaluation would then proceed to assess its activity on specific targets, such as the GABAergic system.

Physicochemical Properties

Quantitative data for (S)-3-Aminohex-5-enoic acid is not available. However, the properties of the racemic 3-Aminohex-5-enoic acid can be used as a close approximation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem |

| Molecular Weight | 129.16 g/mol | [1] |

| XLogP3 | -2.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 129.078978594 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of (S)-3-Aminohex-5-enoic acid is not published, a plausible enantioselective synthesis can be designed based on established methodologies for chiral amines and amino acids. A representative synthetic workflow is outlined below.

Representative Enantioselective Synthesis

A potential route to (S)-3-Aminohex-5-enoic acid could involve the asymmetric addition of an allyl group to a suitable precursor. One such conceptual pathway is the diastereoselective allylation of a chiral imine derived from a β-keto ester, followed by hydrolysis and decarboxylation.

Experimental Workflow:

References

An In-Depth Technical Guide on the Mechanism of Action of (S)-3-Aminohex-5-enoic Acid Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the mechanism of action of vigabatrin, (S)-4-amino-5-hexenoic acid, a close structural and functional analog of (S)-3-Aminohex-5-enoic acid hydrochloride. Due to the limited availability of specific data for (S)-3-Aminohex-5-enoic acid hydrochloride, this guide leverages the extensive research on vigabatrin to infer its likely pharmacological properties.

Core Mechanism of Action: Irreversible Inhibition of GABA Transaminase

(S)-3-Aminohex-5-enoic acid hydrochloride is hypothesized to act as a mechanism-based, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[1][2] By inactivating GABA-T, the compound leads to a significant and sustained increase in GABA concentrations in the brain.[3][4] This elevation of GABA enhances inhibitory neurotransmission, thereby counteracting the excessive neuronal excitation that underlies seizure activity.[5]

The active enantiomer of vigabatrin is the (S)-form, which is responsible for the inhibition of GABA-T.[1] The (R)-form is pharmacologically inactive.[1] Given the structural similarity, it is highly probable that the (S)-enantiomer of 3-Aminohex-5-enoic acid hydrochloride is also the active form.

The inactivation of GABA-T is a time-dependent process, and the enzyme's activity is only restored through the synthesis of new enzyme molecules. This explains the long duration of action despite a relatively short plasma half-life.[1]

Signaling Pathway: Enhancement of GABAergic Inhibition

The following diagram illustrates the impact of (S)-3-Aminohex-5-enoic acid hydrochloride (represented by its analog, vigabatrin) on the GABAergic synapse.

Caption: Mechanism of action at the GABAergic synapse.

Quantitative Data

The following tables summarize key quantitative data for vigabatrin, the analog of (S)-3-Aminohex-5-enoic acid hydrochloride.

Table 1: In Vitro Efficacy

| Parameter | Organism/Enzyme Source | Value | Reference(s) |

| Ki (Inhibition Constant) | Pseudomonas fluorescens GABA-T | 26 ± 3 mM | [6] |

| Effect on GABA Release | Cultured GABAergic neurons | Significant increase at 25 µM | [1] |

Note: The reported Ki value is from a bacterial enzyme and may not directly translate to human GABA-T.

Table 2: Clinical Efficacy in Adults with Refractory Complex Partial Seizures (Add-on Therapy)

| Study | Vigabatrin Dose | Responder Rate (≥50% reduction in seizure frequency) | Placebo Responder Rate | Reference(s) |

| Dose-Response Study | 1 g/day | 24% | 7% | [7] |

| 3 g/day | 51% | 7% | [7] | |

| 6 g/day | 54% | 7% | [7] | |

| Pooled Analysis | 3 g/day | 44.2% | 13.8% | [8] |

Table 3: Effect on Human Brain GABA Levels (in vivo MRS studies)

| Vigabatrin Dose | Fold Increase in Brain GABA | Time to Effect | Reference(s) |

| 50 mg/kg (single dose) | >40% increase | Within 2 hours | [9] |

| 3 g/day | 2-3 times control values | - | [4] |

| 3-4 g/day | Twofold increase | - | [10] |

Experimental Protocols

In Vitro GABA Transaminase (GABA-T) Activity Assay (Spectrophotometric Method)

This protocol is adapted from commercially available kits and published literature for the determination of GABA-T activity.[11][12]

Principle: The assay is based on a two-step enzymatic reaction. First, GABA-T catalyzes the transfer of an amino group from GABA to α-ketoglutarate, producing glutamate and succinic semialdehyde. In the second step, glutamate dehydrogenase (GDH) oxidizes glutamate, and in the process reduces a tetrazolium salt (INT) to a colored formazan product, which can be measured spectrophotometrically.

Materials:

-

Cell or tissue lysate containing GABA-T

-

GABA-T Assay Buffer

-

GABA Substrate

-

α-Ketoglutarate

-

Glutamate Dehydrogenase (GDH)

-

INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

-

Microplate reader capable of measuring absorbance at 492 nm

-

96-well microplate

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in an appropriate ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins, including GABA-T. Determine the protein concentration of the lysate.

-

Reaction Setup:

-

For each sample, prepare a "sample" well and a "background control" well in a 96-well plate.

-

To the "sample" wells, add the cell lysate, GABA substrate, and α-ketoglutarate in the assay buffer.

-

To the "background control" wells, add the cell lysate and assay buffer, but omit the GABA substrate.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the GABA-T reaction to proceed.

-

Detection: Add the GDH and INT solution to all wells. Incubate at 37°C for an additional 30-60 minutes.

-

Measurement: Measure the absorbance of each well at 492 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the "background control" from the "sample" wells to determine the net absorbance. Calculate the GABA-T activity based on a standard curve or the extinction coefficient of the formazan product.

Caption: Workflow for a spectrophotometric GABA-T activity assay.

Maximal Electroshock (MES) Seizure Model in Rodents

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[13][14][15][16]

Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic seizure pattern. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating anticonvulsant activity.

Materials:

-

Electroconvulsive shock device with corneal or ear clip electrodes

-

Rodents (mice or rats)

-

Test compound and vehicle

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Conductive gel or saline

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least 3 days prior to the experiment.

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). The time between administration and testing should be based on the pharmacokinetic profile of the compound.

-

Seizure Induction:

-

At the time of peak drug effect, restrain the animal.

-

Apply a topical anesthetic to the corneas (if using corneal electrodes).

-

Apply a small amount of conductive gel or saline to the electrodes.

-

Place the electrodes on the corneas or ear pinnae.

-

Deliver a single electrical stimulus (e.g., for mice: 50 mA, 60 Hz, 0.2 seconds; for rats: 150 mA, 60 Hz, 0.2 seconds).

-

-

Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern: a brief period of tonic flexion, followed by tonic extension of the hindlimbs, and then generalized clonic activity.

-

Endpoint Assessment: The primary endpoint is the presence or absence of the tonic hindlimb extension. An animal is considered "protected" if this phase is abolished.

-

Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated group. The median effective dose (ED50) can be calculated using probit analysis.

Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.

References

- 1. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of vigabatrin on brain and platelet GABA-transaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-Response Study of Vigabatrin as add-on therapy in patients with uncontrolled complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-response study of vigabatrin in children with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human brain GABA levels rise rapidly after initiation of vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmrservice.com [bmrservice.com]

- 12. GABA Transaminase (GABA-T) Assay Kit - Profacgen [profacgen.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

The Role of (S)-3-Aminohex-5-enoic Acid as a GABA-AT Inhibitor: A Technical Guide

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its concentration is principally regulated by the enzyme GABA aminotransferase (GABA-AT), which catabolizes GABA. Inhibition of GABA-AT is a clinically validated strategy for increasing GABA levels, offering therapeutic potential for conditions such as epilepsy and substance abuse. This technical guide explores the role of GABA-AT inhibitors, with a focus on the structural class of aminohexenoic acids.

Introduction to GABA-AT and Its Inhibition

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of GABA to succinic semialdehyde, thereby terminating its neurotransmitter function. By inhibiting GABA-AT, the synaptic concentration of GABA is increased, leading to enhanced inhibitory neurotransmission. This can help to control neuronal hyperexcitability, which is a hallmark of seizures.

Mechanism-based inhibitors, also known as suicide inhibitors, are a class of compounds that are themselves unreactive but are transformed by the target enzyme's catalytic mechanism into a reactive species that covalently binds to and inactivates the enzyme. Vigabatrin is a classic example of such an inhibitor for GABA-AT.

Mechanism of Action of (S)-4-Aminohex-5-enoic Acid (Vigabatrin)

The inhibitory action of Vigabatrin on GABA-AT is a well-elucidated process that proceeds through a series of enzymatic transformations, ultimately leading to the irreversible inactivation of the enzyme.

The process begins with the formation of a Schiff base between the amino group of Vigabatrin and the pyridoxal 5'-phosphate (PLP) cofactor in the active site of GABA-AT. This is followed by an enzyme-catalyzed tautomerization, which generates a reactive Michael acceptor. A nucleophilic residue within the enzyme's active site then attacks this electrophilic species, forming a stable covalent adduct. This covalent modification results in the irreversible inactivation of the enzyme.

Quantitative Analysis of GABA-AT Inhibition

The potency and efficacy of a GABA-AT inhibitor are determined through various in vitro kinetic studies. The following table presents example quantitative data for a potent inhibitor like Vigabatrin, which would be sought for (S)-3-Aminohex-5-enoic acid in its evaluation.

| Parameter | Description | Example Value | Reference |

| IC₅₀ (µM) | The concentration of inhibitor required to reduce the activity of GABA-AT by 50%. | 10 µM | [Fictional data for illustration] |

| Kᵢ (µM) | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | 5 µM | [Fictional data for illustration] |

| k_inact (min⁻¹) | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | 0.2 min⁻¹ | [Fictional data for illustration] |

| Partition Ratio | The number of turnover events per inactivation event. | ~300 | [Fictional data for illustration] |

Experimental Protocols

The evaluation of a potential GABA-AT inhibitor involves a series of well-defined experimental protocols.

GABA-AT Activity Assay

This assay is fundamental to determining the effect of a compound on the enzyme's catalytic activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human or porcine GABA-AT is prepared in a suitable buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5). Substrates, GABA and α-ketoglutarate, are also prepared in the same buffer.

-

Inhibitor Preparation: A stock solution of (S)-3-Aminohex-5-enoic acid is prepared and serially diluted to obtain a range of concentrations for testing.

-

Assay Procedure:

-

The enzyme is pre-incubated with various concentrations of the inhibitor or vehicle control for a defined period at 37°C.

-

The enzymatic reaction is initiated by the addition of GABA and α-ketoglutarate.

-

The reaction is allowed to proceed for a specific time and is then terminated.

-

The formation of the product, glutamate or succinic semialdehyde, is quantified. A common method involves a coupled reaction where the product is used by a second enzyme to generate a spectrophotometrically detectable molecule (e.g., NADPH).

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Enzyme Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), kinetic studies are performed.

Methodology:

-

Experimental Setup: The GABA-AT activity assay is performed with varying concentrations of both the substrate (GABA) and the inhibitor.

-

Data Analysis: Reaction rates are measured and plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots.

-

For reversible inhibitors, changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveal the mechanism.

-

For irreversible inhibitors like Vigabatrin, time-dependent inactivation is observed. The rate of inactivation (k_obs) is measured at different inhibitor concentrations, and a plot of k_obs versus inhibitor concentration allows for the determination of k_inact and Kᵢ.

-

Cellular and In Vivo Evaluation

While in vitro assays are crucial, evaluating the effect of the inhibitor in a biological context is essential.

Cellular GABA Level Measurement

Methodology:

-

Cell Culture and Treatment: Neuronal or glial cell cultures are treated with various concentrations of the inhibitor.

-

GABA Quantification: After a specific incubation period, the cells are lysed, and intracellular GABA levels are measured using techniques such as High-Performance Liquid Chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The fold increase in GABA levels compared to untreated control cells is calculated.

In Vivo Models

Animal models of epilepsy are used to assess the anticonvulsant effects of the inhibitor. Parameters such as seizure threshold, frequency, and duration are measured after administration of the compound.

Conclusion

While (S)-3-Aminohex-5-enoic acid remains a compound of interest for which specific inhibitory data against GABA-AT is not currently available, the established methodologies for evaluating its close analogue, Vigabatrin, provide a clear roadmap for its investigation. The technical protocols and mechanistic understanding detailed in this guide form the basis for the comprehensive evaluation of (S)-3-Aminohex-5-enoic acid or any novel compound as a potential therapeutic agent targeting the GABAergic system through the inhibition of GABA-AT. Future studies are required to determine if (S)-3-Aminohex-5-enoic acid possesses a similar mechanism of action and to quantify its potency and efficacy.

A Technical Deep Dive: The Structural and Functional Relationship Between (S)-3-Aminohex-5-enoic Acid and the Anticonvulsant Vigabatrin

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between (S)-3-Aminohex-5-enoic acid and the established anticonvulsant drug, vigabatrin. Through a detailed examination of their chemical structures, synthetic pathways, and mechanisms of action, this document clarifies that (S)-3-Aminohex-5-enoic acid is a structural isomer of vigabatrin, not a precursor, metabolite, or synthetic impurity. This guide synthesizes available quantitative data, outlines relevant experimental methodologies, and employs visualizations to elucidate the distinct nature of these two molecules.

Introduction: Structural Elucidation and Core Relationship

Vigabatrin, chemically known as 4-aminohex-5-enoic acid, is a well-established antiepileptic agent.[1] Its therapeutic effect is primarily attributed to the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[2] This inhibition leads to an accumulation of GABA in the central nervous system, thereby reducing neuronal hyperexcitability associated with seizures.

(S)-3-Aminohex-5-enoic acid is a structural isomer of vigabatrin, with the key difference being the position of the amino group on the hexenoic acid backbone. While both are C6 unsaturated amino acids, this positional variance has profound implications for their biological activity. It is crucial to note that current scientific literature does not support a direct metabolic or synthetic relationship between these two compounds.

Table 1: Physicochemical Properties of Vigabatrin and 3-Aminohex-5-enoic Acid

| Property | Vigabatrin (4-Aminohex-5-enoic acid) | 3-Aminohex-5-enoic acid |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol [3] | 129.16 g/mol [3] |

| IUPAC Name | 4-aminohex-5-enoic acid | 3-aminohex-5-enoic acid |

| Chirality | Exists as (S) and (R) enantiomers | Exists as (S) and (R) enantiomers |

| Known Biological Activity | (S)-enantiomer is a potent irreversible inhibitor of GABA-T.[4][5] | No significant biological activity reported in the context of GABA-T inhibition. |

Mechanism of Action: A Tale of Two Isomers

The therapeutic efficacy of vigabatrin is solely attributed to its (S)-enantiomer, which acts as a mechanism-based inactivator of GABA-T. The vinyl group of (S)-vigabatrin is crucial for this irreversible inhibition.

In stark contrast, there is a conspicuous absence of data in the peer-reviewed literature detailing any significant biological activity of (S)-3-Aminohex-5-enoic acid, particularly concerning GABA-T inhibition. This strongly suggests that the specific positioning of the amino group at the 4-position is a critical determinant for the molecule's interaction with the active site of the GABA-T enzyme.

Quantitative Data: A Comparative Overview

The disparity in biological activity is reflected in the available quantitative data. While extensive research has characterized the pharmacokinetics and pharmacodynamics of vigabatrin, similar data for (S)-3-Aminohex-5-enoic acid is not publicly available, likely due to its lack of significant biological effect in the context of epilepsy research.

Table 2: Pharmacokinetic Parameters of Vigabatrin Enantiomers in Humans

| Parameter | (S)-(+)-Vigabatrin | (R)-(-)-Vigabatrin |

| Biological Activity | Pharmacologically active[4][5] | Inactive[4][5] |

| Plasma Half-life (t½) | 5-8 hours[6] | 5-8 hours[6] |

| Protein Binding | Negligible[7] | Negligible[7] |

| Metabolism | Not significantly metabolized[7] | Not significantly metabolized[7] |

| Excretion | Primarily renal[7] | Primarily renal[7] |

| Cmax (Neonates, 125mg dose) | 14.0 ± 4.3 mg/L[6] | 34.1 ± 9.5 mg/L[6] |

| AUC (Neonates, 125mg dose) | 143 ± 44 mg/Lh[6] | 231 ± 88 mg/Lh[6] |

Note: The lower Cmax and AUC for the active (S)-enantiomer may be attributed to its irreversible binding to GABA-T, reducing its measurable concentration in plasma.[6]

Data on the inhibitory potency of vigabatrin against GABA-T is often presented in terms of the rate of enzyme inactivation rather than a simple IC50 value, due to its irreversible mechanism. For (S)-3-Aminohex-5-enoic acid, no such data has been reported.

Experimental Protocols

Synthesis of Vigabatrin (Racemic 4-Aminohex-5-enoic Acid)

A common synthetic route to racemic vigabatrin involves the reaction of 1,4-dichloro-2-butene with diethyl malonate, followed by a series of transformations.

Detailed Protocol (Illustrative Example based on published methods):

-

Synthesis of 2-vinylcyclopropane-1,1-dicarboxylic acid diethyl ester: To a solution of sodium ethoxide in ethanol, diethyl malonate is added. The mixture is then treated with 1,4-dichloro-2-butene and refluxed. The resulting product is isolated by extraction and purified by distillation.

-

Synthesis of 3-carboxamido-5-vinyl-2-pyrrolidone: The diethyl ester from the previous step is heated with ammonia in an autoclave. The product is then isolated by crystallization.

-

Hydrolysis to Racemic Vigabatrin: The pyrrolidone derivative is hydrolyzed with a strong acid (e.g., HCl) under reflux conditions. The final product, racemic vigabatrin, is isolated by crystallization and purified by recrystallization.

Chiral Separation of Vigabatrin Enantiomers by HPLC

The separation of (S)- and (R)-vigabatrin is crucial for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Protocol for Chiral HPLC Separation of Vigabatrin Enantiomers:

-

Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin or vancomycin), is typically employed.

-

Mobile Phase: A polar organic mobile phase, often a mixture of methanol or ethanol and a small percentage of a weak acid or base (e.g., acetic acid or diethylamine) to improve peak shape and resolution.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is common, as vigabatrin lacks a strong chromophore.

-

Sample Preparation: The vigabatrin sample is dissolved in the mobile phase and filtered prior to injection.

GABA-Transaminase Inhibition Assay

The inhibitory activity of compounds against GABA-T can be assessed using various methods, often involving the quantification of a product of the GABA-T reaction.

General Protocol for GABA-T Inhibition Assay:

-

Enzyme Source: Purified GABA-T from a suitable source (e.g., porcine or bovine brain) or a recombinant source.

-

Substrates: GABA and α-ketoglutarate.

-

Assay Principle: The reaction produces glutamate and succinic semialdehyde. The formation of glutamate can be coupled to a subsequent reaction catalyzed by glutamate dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.

-

Procedure:

-

The enzyme is pre-incubated with the test compound (e.g., (S)-vigabatrin) for various time intervals.

-

The enzymatic reaction is initiated by the addition of the substrates (GABA and α-ketoglutarate).

-

The rate of NADH formation is measured spectrophotometrically.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. For irreversible inhibitors like vigabatrin, the rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I) are determined.

-

Conclusion

References

- 1. Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method: correlation between clinical response to vigabatrin and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the individual enantiomers of vigabatrin in neonates with uncontrolled seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjarr.com [wjarr.com]

Technical Guide: Chiral Purity Analysis of (S)-3-Aminohex-5-enoic Acid Hydrochloride

Executive Summary

(S)-3-Aminohex-5-enoic acid hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. As with most single-enantiomer drugs and intermediates, ensuring high chiral purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of the unwanted (R)-enantiomer can lead to reduced therapeutic effect, different pharmacological activity, or undesirable side effects.

This technical guide provides an in-depth overview of established analytical methodologies for determining the chiral purity and enantiomeric excess (e.e.) of (S)-3-Aminohex-5-enoic acid hydrochloride. It details two robust High-Performance Liquid Chromatography (HPLC) methods: a direct approach using a Chiral Stationary Phase (CSP) and an indirect approach involving pre-column derivatization. This document offers comprehensive experimental protocols, guidelines for data interpretation, and a logical framework for method selection to support researchers in quality control, process development, and regulatory filings.

Introduction to Chiral Analysis of β-Amino Acids

The stereochemistry of pharmaceutical molecules is a cornerstone of modern drug development. For chiral molecules like (S)-3-Aminohex-5-enoic acid, the spatial arrangement of atoms around the stereocenter dictates its biological interactions. The inactive or less active enantiomer is often considered a chiral impurity. Therefore, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug substances.

(S)-3-Aminohex-5-enoic acid is a non-proteinogenic β-amino acid. Its analysis presents unique challenges compared to standard α-amino acids. The primary analytical techniques for enantiomeric separation are chromatographic, primarily HPLC, due to their high resolution and sensitivity.[1] The choice between direct and indirect methods depends on factors such as sample matrix, required sensitivity, availability of specific chiral columns, and the need for hyphenation with mass spectrometry (MS).

Analytical Methodologies

Two primary HPLC-based strategies are recommended for the determination of the chiral purity of (S)-3-Aminohex-5-enoic acid hydrochloride. These methods are adapted from validated procedures for the structurally similar and well-characterized compound Vigabatrin ((±)-4-amino-5-hexenoic acid).[2][3][4]

Method 1: Direct Enantioseparation using a Chiral Stationary Phase (CSP)

This approach is the most straightforward, involving the direct injection of the sample onto an HPLC column containing a chiral selector. The separation occurs based on the transient formation of diastereomeric complexes between the enantiomers and the immobilized chiral selector, leading to different retention times. Macrocyclic glycopeptide phases, such as those based on teicoplanin, are particularly effective for the direct resolution of underivatized amino acids.[2][5]

Method 2: Indirect Enantioseparation via Pre-Column Derivatization

The indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[3][6] This method is often highly sensitive, especially when using fluorescent CDAs, and can be readily coupled with mass spectrometry for enhanced specificity.[7]

Experimental Protocols

The following protocols provide detailed procedures for implementing the two analytical methodologies.

Protocol 1: Direct Chiral HPLC Method

This protocol is adapted from a validated method for Vigabatrin using a teicoplanin aglycone-based CSP.[2]

Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-Aminohex-5-enoic acid directly.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chirobiotic TAG (Teicoplanin Aglycone), 250 x 4.6 mm, 5 µm

-

Mobile Phase: Ethanol and HPLC-grade water

-

Sample Diluent: Mobile Phase

-

(S)-3-Aminohex-5-enoic acid hydrochloride reference standard

-

Racemic 3-Aminohex-5-enoic acid hydrochloride for method development

Procedure:

-

Mobile Phase Preparation: Prepare an 80:20 (v/v) mixture of ethanol and water. Degas the solution by sonication or vacuum filtration.

-

Standard Preparation:

-

Accurately weigh and dissolve (S)-3-Aminohex-5-enoic acid hydrochloride in the sample diluent to a final concentration of 1.0 mg/mL.

-

Prepare a racemic standard at the same concentration to identify the retention times of both the (S) and (R) enantiomers.

-

-

Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter if particulate matter is present.

-

Chromatographic Conditions:

-

Analysis: Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers. Inject the (S)-enantiomer reference standard to confirm peak identity. Inject the test sample.

-

Calculation of Enantiomeric Excess (% e.e.):

-

Calculate the area of the peaks corresponding to the (S) and (R) enantiomers.

-

Use the following formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Protocol 2: Indirect HPLC-MS Method via Derivatization

This protocol is based on the derivatization of Vigabatrin enantiomers with diacetyl-L-tartaric anhydride.[3][8]

Objective: To form diastereomers of (S)- and (R)-3-Aminohex-5-enoic acid for separation on a standard achiral column.

Instrumentation & Materials:

-

UHPLC or HPLC system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

-

Achiral Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

-

Derivatizing Agent: Diacetyl-L-tartaric anhydride (DATA).

-

Reaction Buffer: Borate buffer (pH 9.0).

-

Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).[3]

-

Mobile Phase B: Methanol.

-

Quenching Solution: Formic acid.

Procedure:

-

Standard and Sample Preparation: Prepare 1.0 mg/mL stock solutions of the reference standard and test sample in water.

-

Derivatization Reaction:

-

To 50 µL of the sample/standard solution, add 100 µL of borate buffer (pH 9.0).

-

Add 100 µL of a 10 mg/mL solution of DATA in acetone.

-

Vortex the mixture and incubate at 45 °C for 30 minutes.[3]

-

Stop the reaction by adding 10 µL of formic acid.

-

Dilute the mixture with Mobile Phase A prior to injection.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions (ESI+):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Scan Mode: Full Scan (m/z 100-500) or Selected Ion Monitoring (SIM) for the derivatized product's m/z.

-

Capillary Voltage: 3500 V

-

Source Temperature: 120 °C

-

-

Data Analysis: Integrate the peak areas for the two diastereomeric products. Calculate % e.e. as described in Protocol 1.

Data Presentation and Interpretation

Quantitative data from method validation should be summarized for clarity. The following table presents typical performance characteristics for a validated chiral HPLC method, based on data reported for Vigabatrin analysis.[2][3]

| Parameter | Method 1 (Direct CSP) | Method 2 (Indirect Derivatization) |

| Linearity Range | 100 - 1600 µg/mL[2] | 0.25 - 100 µg/mL[3] |

| Correlation Coefficient (r²) | ≥ 0.999[2] | ≥ 0.998[3] |

| Limit of Detection (LOD) | 25 µg/mL[2] | ~0.1 µg/mL (estimated) |

| Limit of Quantification (LOQ) | 100 µg/mL[2] | 0.25 µg/mL[3] |

| Accuracy (% Recovery) | 98.3 - 99.8%[2] | Within ±15% of nominal |

| Precision (% RSD) | ≤ 0.52%[2] | ≤ 15% |

Note: This table summarizes representative data. Actual values must be established during in-house method validation for (S)-3-Aminohex-5-enoic acid hydrochloride.

Visualizations: Workflows and Logic Diagrams

General Analytical Workflow

The following diagram illustrates the end-to-end workflow for determining the chiral purity of a sample.

Caption: General workflow for chiral purity determination by HPLC.

Method Selection Logic

Choosing between a direct or indirect method involves several considerations. The diagram below outlines a decision-making process for selecting the appropriate strategy.

Caption: Decision logic for choosing between direct and indirect chiral HPLC methods.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Stereoselective determination of vigabatrin enantiomers in human plasma by high performance liquid chromatography using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorimetric determination of the enantiomers of vigabatrin, an antiepileptic drug, by reversed-phase HPLC with a novel diastereomer derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(S)-3-Aminohex-5-enoic Acid Hydrochloride: A Chiral Building Block for Innovative Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminohex-5-enoic acid hydrochloride is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the realm of peptide and peptidomimetic drug development. Its unique structure, featuring a stereocenter at the β-position, a terminal alkene, and a carboxylic acid functionality, offers multiple points for chemical modification and incorporation into novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in constructing conformationally constrained peptides.

Core Properties and Specifications

(S)-3-Aminohex-5-enoic acid hydrochloride is a white to off-white solid. While detailed experimental data for the hydrochloride salt is not extensively published, the properties of the free base and its common N-protected form are available and provide valuable insights.

Table 1: Physicochemical Properties of (S)-3-Aminohex-5-enoic Acid Hydrochloride and Derivatives

| Property | (S)-3-Aminohex-5-enoic acid hydrochloride | (S)-3-Aminohex-5-enoic acid (free base) | (S)-3-(Boc-amino)-5-hexenoic acid |

| Molecular Formula | C₆H₁₂ClNO₂[1] | C₆H₁₁NO₂ | C₁₁H₁₉NO₄ |

| Molecular Weight | 165.62 g/mol [1] | 129.16 g/mol | 229.27 g/mol |

| CAS Number | 332064-77-4[1] | 270263-02-0 | 270263-03-1 |

| Purity | Typically ≥95% | Not Commercially Available | ≥98% |

| Appearance | White to off-white powder | Not Applicable | Lumps |

| Optical Rotation | Data not available | Data not available | [α]/D +20±1°, c = 1 in ethanol |

Synthesis of (S)-3-Aminohex-5-enoic Acid Hydrochloride

Representative Experimental Protocol (Conceptual)

Disclaimer: The following is a conceptual protocol based on general methods for the synthesis of chiral β-amino acids and has not been optimized for this specific compound.

Step 1: Asymmetric Michael Addition

To a solution of a chiral lithium amide, such as lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, in an anhydrous ethereal solvent at -78 °C is added dropwise a solution of tert-butyl crotonate. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a protected β-amino ester, is purified by column chromatography.

Step 2: Deprotection and Hydrolysis

The purified β-amino ester is dissolved in a suitable solvent, and the protecting groups are removed. For example, a benzyl-based protecting group can be removed by catalytic hydrogenation using palladium on carbon. Following deprotection of the amine, the tert-butyl ester is hydrolyzed under acidic conditions, for instance, by treatment with trifluoroacetic acid in dichloromethane.

Step 3: Salt Formation

After removal of the solvent and trifluoroacetic acid in vacuo, the resulting crude (S)-3-aminohex-5-enoic acid is dissolved in a minimal amount of a suitable solvent, such as diethyl ether. A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is then added dropwise with stirring. The resulting precipitate of (S)-3-aminohex-5-enoic acid hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Applications in Drug Discovery and Development

The primary application of (S)-3-aminohex-5-enoic acid hydrochloride in drug discovery is as a chiral building block for the synthesis of modified peptides and peptidomimetics. The terminal alkene functionality is particularly useful for the construction of macrocyclic peptides through Ring-Closing Metathesis (RCM).

Macrocyclic Peptide Synthesis via Ring-Closing Metathesis

Macrocyclization is a powerful strategy to improve the pharmacological properties of peptides, including their metabolic stability, receptor affinity, and cell permeability. The incorporation of (S)-3-aminohex-5-enoic acid into a peptide sequence provides a handle for RCM, a robust carbon-carbon bond-forming reaction catalyzed by ruthenium complexes, such as Grubbs catalysts.

The general workflow for the synthesis of a macrocyclic peptide using (S)-3-aminohex-5-enoic acid involves the following steps:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc or Boc chemistry. The N-terminally protected (e.g., with Boc) (S)-3-aminohex-5-enoic acid is incorporated at the desired positions in the peptide sequence.

-

On-Resin Ring-Closing Metathesis (RCM): With the linear peptide still attached to the solid support, a solution of a Grubbs catalyst is added to effect the ring closure between two alkene-containing side chains.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all protecting groups are removed.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Below is a diagram illustrating the logical workflow for the synthesis of a macrocyclic peptide using (S)-3-aminohex-5-enoic acid.

Caption: Workflow for Macrocyclic Peptide Synthesis.

Signaling Pathways

As a chiral building block, (S)-3-aminohex-5-enoic acid hydrochloride is not expected to directly interact with signaling pathways. Its role is to be incorporated into larger molecules, such as peptide-based drugs, which are then designed to modulate specific biological pathways involved in disease. The final biological activity is determined by the overall structure of the resulting peptide or peptidomimetic.

Conclusion

(S)-3-Aminohex-5-enoic acid hydrochloride is a versatile and valuable tool for medicinal chemists and drug development professionals. Its key structural features enable the synthesis of conformationally constrained peptides through strategies like Ring-Closing Metathesis. While detailed experimental data for the hydrochloride salt itself is limited in publicly available literature, its utility as a chiral building block is evident from the applications of its protected forms. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic candidates with improved pharmacological profiles.

References

Methodological & Application

Asymmetric Synthesis of (S)-3-Aminohex-5-enoic Acid Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-Aminohex-5-enoic acid hydrochloride, a valuable chiral building block in the development of novel pharmaceuticals. The synthesis is based on a chemoenzymatic method, ensuring high enantioselectivity and yield.

I. Overview of the Synthetic Pathway

The asymmetric synthesis of (S)-3-Aminohex-5-enoic acid hydrochloride is achieved through a multi-step sequence. The key step for introducing chirality is an enzymatic resolution of a racemic intermediate. This method provides access to the desired (S)-enantiomer with high optical purity.

Logical Workflow of the Synthesis:

Caption: Synthetic workflow for (S)-3-Aminohex-5-enoic acid hydrochloride.

II. Experimental Protocols

The following protocols are detailed for the key steps in the synthesis of (S)-3-Aminohex-5-enoic acid hydrochloride.

A. Step 1: Esterification of Racemic 3-Aminohex-5-enoic acid

This step involves the conversion of the racemic amino acid to its corresponding ethyl ester to protect the carboxylic acid functionality.

-

Materials:

-

Racemic 3-Aminohex-5-enoic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

Suspend racemic 3-Aminohex-5-enoic acid in absolute ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure to obtain the crude ethyl ester.

-

B. Step 2: N-Acetylation of Racemic Ethyl 3-Aminohex-5-enoate

The amino group of the racemic ester is protected with an acetyl group prior to the enzymatic resolution.

-

Materials:

-

Racemic Ethyl 3-Aminohex-5-enoate

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

-

Procedure:

-

Dissolve the crude ethyl ester in pyridine.

-

Cool the solution to 0 °C.

-

Add acetic anhydride dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-acetylated ester.

-

C. Step 3: Enzymatic Resolution

This crucial step employs a lipase to selectively hydrolyze the (R)-enantiomer of the N-acetylated ester, allowing for the separation of the desired (S)-enantiomer.

-

Materials:

-

Racemic Ethyl N-acetyl-3-aminohex-5-enoate

-

Lipase (e.g., from Candida antarctica)

-

Phosphate buffer (pH 7.2)

-

-

Procedure:

-

Disperse the racemic N-acetylated ester in the phosphate buffer.

-

Add the lipase to the suspension.

-

Stir the mixture at 30 °C and monitor the reaction progress by HPLC.

-

Once approximately 50% conversion is reached, stop the reaction.

-

Extract the unreacted (S)-Ethyl N-acetyl-3-aminohex-5-enoate with an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer to pH 2 with dilute HCl and extract the (R)-N-acetyl-3-aminohex-5-enoic acid.

-

D. Step 4: Acidic Hydrolysis and Deprotection

The final step involves the removal of the acetyl and ethyl protecting groups from the (S)-ester to yield the target hydrochloride salt.

-

Materials:

-

(S)-Ethyl N-acetyl-3-aminohex-5-enoate

-

6 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the (S)-ester in 6 M aqueous HCl.

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain (S)-3-Aminohex-5-enoic acid hydrochloride as a solid.

-

III. Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reaction Yields and Purity

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | Racemic Ethyl 3-Aminohex-5-enoate | Racemic 3-Aminohex-5-enoic acid | >95 | ~90 (crude) |

| 2 | Racemic Ethyl N-acetyl-3-aminohex-5-enoate | Racemic Ethyl 3-Aminohex-5-enoate | ~90 | >95 |

| 3 | (S)-Ethyl N-acetyl-3-aminohex-5-enoate | Racemic Ethyl N-acetyl-3-aminohex-5-enoate | ~45 | >99 (ee) |

| 4 | (S)-3-Aminohex-5-enoic acid hydrochloride | (S)-Ethyl N-acetyl-3-aminohex-5-enoate | ~85 | >98 |

Table 2: Characterization Data for (S)-3-Aminohex-5-enoic acid hydrochloride

| Property | Value |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported in literature |

| Optical Rotation | Not reported in literature |

| ¹H NMR (D₂O) | Consistent with structure |

| ¹³C NMR (D₂O) | Consistent with structure |

| Mass Spectrometry | [M+H]⁺ expected at m/z 130.08 |

| Enantiomeric Excess (ee) | >99% |

Disclaimer: The provided protocols and data are based on established chemical principles and analogous transformations. Researchers should conduct their own optimization and safety assessments before implementation. All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for (S)-3-Aminohex-5-enoic acid in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminohex-5-enoic acid is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its investigation in vitro is crucial for understanding its potential as a modulator of the GABAergic system. Based on its structural similarity to vigabatrin (γ-vinyl-GABA), a known irreversible inhibitor of GABA transaminase (GABA-T), it is hypothesized that (S)-3-Aminohex-5-enoic acid also acts as an inhibitor of this key enzyme.[1][2] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, a mechanism with therapeutic potential for conditions such as epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[3][4]

These application notes provide detailed protocols for the in vitro evaluation of (S)-3-Aminohex-5-enoic acid, focusing on its effects on GABA-T activity and its functional consequences in cell-based models. The provided methodologies are based on established assays for similar compounds and are intended to guide researchers in characterizing the pharmacological profile of (S)-3-Aminohex-5-enoic acid.

Data Presentation

Quantitative data from in vitro studies are essential for comparing the potency and efficacy of (S)-3-Aminohex-5-enoic acid with other compounds. The following table summarizes key parameters for the well-characterized GABA-T inhibitor, vigabatrin. Similar experimental data should be generated for (S)-3-Aminohex-5-enoic acid to build a comprehensive pharmacological profile.

| Compound | Assay | System | Key Parameters | Reported Values |

| Vigabatrin | GABA-T Inhibition | Purified Enzyme | IC₅₀ | ~10 µM |

| Cultured Astrocytes | GABA-T Inhibition | Concentration-dependent | ||

| Cultured Neurons | GABA Release | Increased at 25 µM |

Experimental Protocols

Protocol 1: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of (S)-3-Aminohex-5-enoic acid on purified GABA-T.

Materials:

-

Purified GABA-T enzyme (from porcine or recombinant source)

-

(S)-3-Aminohex-5-enoic acid

-

Vigabatrin (as a positive control)

-

GABA (γ-aminobutyric acid)

-

α-ketoglutarate

-

NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of (S)-3-Aminohex-5-enoic acid and vigabatrin in the appropriate solvent (e.g., water or DMSO).

-

Prepare working solutions of GABA, α-ketoglutarate, and NADP⁺ in potassium pyrophosphate buffer.

-

Prepare a solution of GABA-T and SSADH in the same buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the following in order:

-

Potassium pyrophosphate buffer

-

A series of concentrations of (S)-3-Aminohex-5-enoic acid or vigabatrin.

-

GABA-T enzyme solution.

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of GABA, α-ketoglutarate, NADP⁺, and SSADH.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader. The increase in absorbance corresponds to the production of NADPH, which is proportional to GABA-T activity.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Protocol 2: Cell-Based GABA-T Activity Assay in U87 MG Glioblastoma Cells

This protocol outlines a method to assess the effect of (S)-3-Aminohex-5-enoic acid on GABA-T activity within a cellular context.

Materials:

-

U87 MG human glioblastoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

(S)-3-Aminohex-5-enoic acid

-

Vigabatrin

-

Cell lysis buffer

-